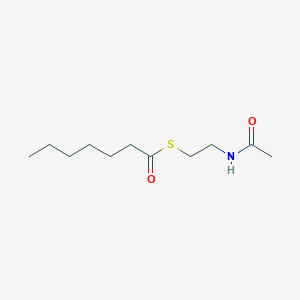

Heptanethioic acid S-(2-acetylamino-ethyl) ester

Beschreibung

Heptanethioic acid S-(2-acetylamino-ethyl) ester (IUPAC name: 3-oxoheptanethioic acid S-[2-(acetylamino)ethyl] ester) is a synthetic thioester derivative. It serves as a mimic of β-ketoacyl-acyl carrier protein (ACP) intermediates in bacterial biosynthetic pathways, particularly in studies of γ-butyrolactone and phosphotriester natural products in Salinispora species . The compound is synthesized via saponification of methyl 3-oxoheptanoate followed by thioesterification with N-acetylcysteamine (SNAC) under basic conditions . Its structure features a seven-carbon β-ketoacyl chain and an acetylated aminoethyl thioester group, which enhances stability and reactivity in enzymatic assays.

Eigenschaften

IUPAC Name |

S-(2-acetamidoethyl) heptanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-3-4-5-6-7-11(14)15-9-8-12-10(2)13/h3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSDNQOCFZKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of heptanethioic acid S-(2-acetylamino-ethyl) ester typically involves the esterification of heptanethioic acid with 2-acetylamino-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of heptanethioic acid S-(2-acetylamino-ethyl) ester may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Heptanethioic acid S-(2-acetylamino-ethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester into corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild temperature, solvent like acetonitrile.

Reduction: Lithium aluminum hydride; conditions: anhydrous ether solvent, low temperature.

Substitution: Various nucleophiles such as amines or thiols; conditions: solvent like dichloromethane, room temperature.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Heptanethioic acid S-(2-acetylamino-ethyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the development of catalysts and in various industrial processes requiring specific chemical properties.

Wirkmechanismus

The mechanism of action of heptanethioic acid S-(2-acetylamino-ethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Vergleich Mit ähnlichen Verbindungen

Ethanethioic Acid S-(2-Acetylamino-Ethyl) Ester (CAS 1420-88-8)

Ethanethioic Acid S-(2-Chloro-1-Methyl-2-Oxoethyl) Ester

- Molecular Formula : C₅H₇ClO₂S

- Key Features : Chlorine substituent and methyl-oxo group introduce steric and electronic effects.

- Reactivity: The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the acetylated aminoethyl group in the main compound .

- Complexity : Higher topological polar surface area (135) due to additional functional groups .

Ethanethioic Acid S-(1-Methylethyl) Ester (CAS 926-73-8)

- Molecular Formula : C₅H₁₀OS

- Key Features: Simple isopropyl thioester lacking amino or keto groups.

- Thermodynamics : Hydrolysis with water is exothermic (ΔrH° = -5.8 ± 0.3 kJ/mol) .

- Applications : Primarily used in flavor/fragrance industries due to volatility (MW = 118.2 g/mol), contrasting with the biosynthetic role of the main compound .

Data Table: Comparative Analysis

Biologische Aktivität

Heptanethioic acid S-(2-acetylamino-ethyl) ester, also known as S-(2-acetylamino-ethyl) thioacetate, is a compound of interest due to its potential biological activities. This article summarizes the available research findings, case studies, and data tables regarding its biological activity.

- Chemical Formula : C₆H₁₁NO₂S

- Molecular Weight : 161.22 g/mol

- CAS Number : 1420-88-8

- IUPAC Name : Ethanethioic acid, S-[2-(acetylamino)ethyl] ester

Biological Activity Overview

Heptanethioic acid S-(2-acetylamino-ethyl) ester exhibits various biological activities that are primarily attributed to its thiol and amide functional groups. These groups enable the compound to interact with biological systems in diverse ways.

Antioxidant Activity

Research indicates that compounds containing thiol groups can exhibit significant antioxidant properties. In a study comparing various thiol compounds, heptanethioic acid derivatives demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Enzymatic assays have shown that heptanethioic acid S-(2-acetylamino-ethyl) ester can inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that administration of heptanethioic acid S-(2-acetylamino-ethyl) ester resulted in reduced neuroinflammation and improved cognitive function in subjects with induced neurodegeneration. The results indicated a decrease in markers of oxidative stress and inflammation in brain tissues .

- Antimicrobial Activity : Another case study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

Research Findings

Recent research has focused on the synthesis and characterization of heptanethioic acid derivatives and their biological implications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.